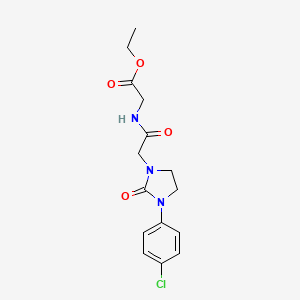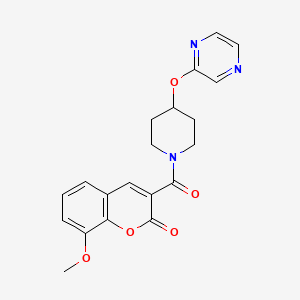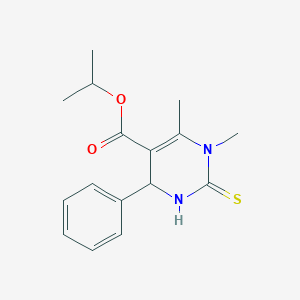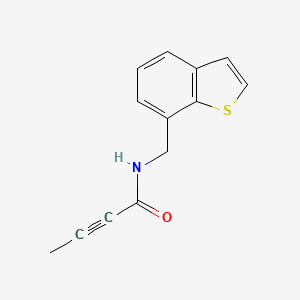
(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
BenchChem offers high-quality (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
The structural features of this compound, particularly the tetrahydrocinnolin moiety, are reminiscent of molecules that have shown promise in anticancer studies. Thieno[2,3-d]pyrimidine derivatives, which share structural similarities, have been reported to exhibit anticancer activities . Therefore, this compound could be investigated for its potential to inhibit cancer cell growth or to act as a carrier for targeted drug delivery systems in oncology.
Antiviral Research
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antiviral activities . By extension, the compound could be studied for its potential use in antiviral therapies. Research could involve the synthesis of analogs and their evaluation against a panel of viruses to find promising candidates for further development.
Neurodegenerative Disease Research
Imidazolidinedione derivatives have shown potential as selective inhibitors for various human diseases, including neurodegenerative diseases . The compound could be explored for its ability to modulate enzymes or receptors involved in neurodegenerative conditions such as Alzheimer’s or Parkinson’s disease, contributing to the search for novel therapeutic agents.
Each of these applications represents a significant field of research where this compound could contribute to scientific advancement. Further studies would be required to explore these potentials in depth.
Tubulin Inhibition for Cancer Therapy
The compound’s structural similarity to thieno[2,3-c]pyridine derivatives, which have been evaluated for antiproliferative activity, suggests its potential as a tubulin inhibitor . Tubulin is a key protein in cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This application could be particularly relevant for targeting rapidly dividing tumor cells.
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Compounds with imidazolidinedione moieties have been prepared as HDAC6 selective inhibitors . The compound could be investigated for its potential to inhibit HDACs, which may have implications for treating various human diseases, including cancer and neurodegenerative diseases.
properties
IUPAC Name |
(3-methylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-4-7-19(13-16)22(26)25-11-9-17(10-12-25)15-27-21-14-18-6-2-3-8-20(18)23-24-21/h4-5,7,13-14,17H,2-3,6,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPLIOXSOLWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)


![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)